molecular formula C12H12N2O3 B3121200 Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate CAS No. 28081-48-3

Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate

Cat. No. B3121200
CAS RN: 28081-48-3
M. Wt: 232.23 g/mol
InChI Key: HBXFGXAAZKEREI-UHFFFAOYSA-N
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Description

Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate, also known as MOPA, is a chemical compound that has gained attention in scientific research for its potential applications in the field of medicinal chemistry. MOPA is a phthalazinone derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in recent years. In

Mechanism of Action

The mechanism of action of Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. This compound has also been shown to inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and leukemia cells. In addition, it has been investigated for its potential to reduce viral replication and improve immune function.

Advantages and Limitations for Lab Experiments

Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate has advantages and limitations for lab experiments. One advantage is its potential to inhibit specific enzymes and signaling pathways, making it a useful tool for investigating the mechanisms of various biological processes. However, this compound has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy. In addition, its potential toxicity and side effects need to be carefully evaluated in preclinical studies before it can be considered for clinical use.

Future Directions

There are many future directions for the research on Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and viral infections. Another direction is to optimize its synthesis method and improve its solubility and stability for better bioavailability and efficacy. Additionally, the development of this compound derivatives with improved pharmacological properties and reduced toxicity could lead to the discovery of new drugs for various diseases.

Scientific Research Applications

Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate has potential applications in the field of medicinal chemistry. It has been investigated for its anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been shown to inhibit the production of inflammatory cytokines and reduce the proliferation of cancer cells. It has also been investigated as a potential treatment for viral infections, such as HIV and hepatitis C.

properties

IUPAC Name

methyl 2-(3-methyl-4-oxophthalazin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-14-12(16)9-6-4-3-5-8(9)10(13-14)7-11(15)17-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXFGXAAZKEREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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